(E)-14-Methylhexadec-8-enal
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Overview
Description
(E)-14-Methylhexadec-8-enal is an organic compound belonging to the class of aldehydes It is characterized by a long carbon chain with a double bond and a methyl group, making it a unique molecule with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-14-Methylhexadec-8-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-14-Methylhexadec-8-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the carbon chain can undergo electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecan-8-ol.
Substitution: 8-Bromo-14-methylhexadecane.
Scientific Research Applications
(E)-14-Methylhexadec-8-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological signaling pathways and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.
Mechanism of Action
The mechanism of action of (E)-14-Methylhexadec-8-enal involves its interaction with specific molecular targets. In biological systems, it can bind to receptors on cell membranes, triggering a cascade of intracellular signaling pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
- (E)-2-Decenal
- (E)-2-Nonenal
- (E)-14-Methylhexadecanal
Properties
CAS No. |
60609-52-1 |
---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(E)-14-methylhexadec-8-enal |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5+ |
InChI Key |
HSGUJTMCFWXGAP-FNORWQNLSA-N |
Isomeric SMILES |
CCC(C)CCCC/C=C/CCCCCCC=O |
Canonical SMILES |
CCC(C)CCCCC=CCCCCCCC=O |
Origin of Product |
United States |
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